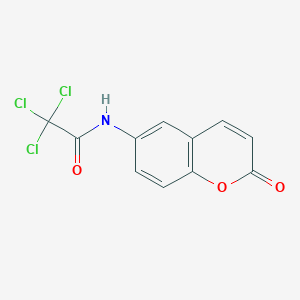
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound includes a coumarin moiety, which is a fused benzene and α-pyrone ring system, and a trichloroacetamide group.
Preparation Methods
The synthesis of 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the reaction of 6-amino-2H-chromen-2-one with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include:
Reagents: 6-amino-2H-chromen-2-one, trichloroacetyl chloride, pyridine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2,2-Trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2,2,2-Trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its coumarin moiety.
Medicine: Explored for its potential therapeutic applications, including anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners due to its coumarin structure, which exhibits strong fluorescence.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide is primarily attributed to its coumarin moiety. Coumarins are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibition of enzymes such as DNA gyrase, which is essential for bacterial DNA replication, leading to antimicrobial effects.
Antioxidant Activity: Scavenging of free radicals and reactive oxygen species, contributing to its antioxidant properties.
Anticoagulant Activity: Inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors, leading to anticoagulant effects.
Comparison with Similar Compounds
2,2,2-Trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide can be compared with other similar coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that also contains a coumarin moiety but differs in its side chains and overall structure.
Dicoumarol: Another anticoagulant with a coumarin structure, used historically as a rodenticide and anticoagulant.
7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties, used in the development of fluorescent probes and dyes.
The uniqueness of this compound lies in its trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities compared to other coumarin derivatives.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO3/c12-11(13,14)10(17)15-7-2-3-8-6(5-7)1-4-9(16)18-8/h1-5H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWJQGYAOMVZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)
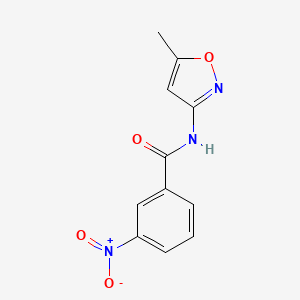
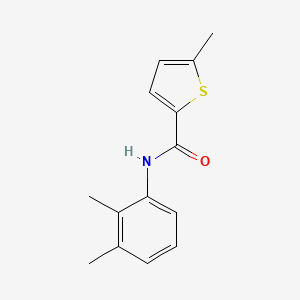
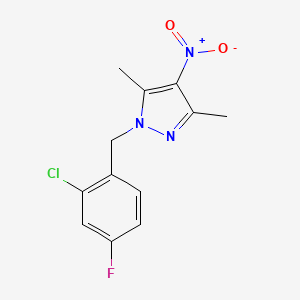
![benzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5750630.png)
![2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)
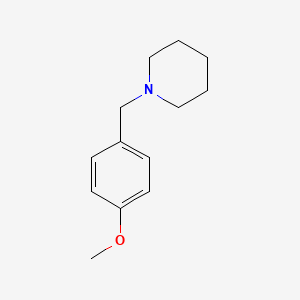
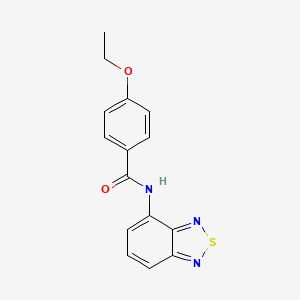
![4-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B5750650.png)

![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-[(4-Ethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5750672.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
METHANONE](/img/structure/B5750690.png)
